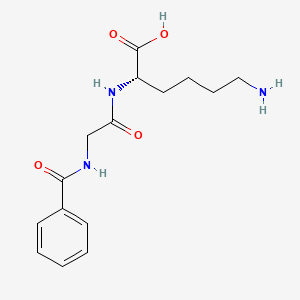
N,N-Diisopropylaniline
Vue d'ensemble
Description
N,N-Diisopropylaniline (DIPA) is an organic compound with the chemical formula C9H15N. It is a colorless liquid that is volatile and slightly soluble in water. DIPA is a common intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as an intermediate in the synthesis of organic polymers and as a catalyst in organic reactions.
Applications De Recherche Scientifique
Application 1: Synthesis of 4-Diisopropylamino Benzonitrile
- Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of 4-diisopropylamino benzonitrile . This compound is a derivative of benzonitrile and has potential applications in various fields of chemistry.
- Results or Outcomes: The synthesis results in the formation of 4-diisopropylamino benzonitrile . The yield and purity of the product would depend on the specific conditions of the reaction.
Application 2: Synthesis of Naphthalene Diimide (NDI) Derivatives
- Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of naphthalene diimide (NDI) derivatives . These derivatives have been studied for their photophysical, thermal-activated conductivity, and electron transport properties .
- Methods of Application: The synthesis involves the reaction of N,N-Diisopropylaniline with other reagents to form the NDI derivatives . The specific experimental procedures and technical details are not provided in the sources.
- Results or Outcomes: The NDI derivatives show excellent photophysical and electronic properties, making them potential candidates for use as n-type semiconductor material in organic electronics . One of the derivatives, NO2P-NDI, also shows aggregation-induced emission, making it potentially useful in OLEDs or other biomedical applications as a luminescent material .
Application 3: Synthesis of 4-Diisopropylamino Benzonitrile
- Summary of the Application: N,N-Diisopropylaniline is used for the synthesis of 4-diisopropylamino benzonitrile . This compound is a derivative of benzonitrile and has potential applications in various fields of chemistry.
- Results or Outcomes: The synthesis results in the formation of 4-diisopropylamino benzonitrile . The yield and purity of the product would depend on the specific conditions of the reaction.
Application 4: Synthesis of High-Performance Polyimides
- Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of high-performance polyimides with good solubility and optical transparency . These polyimides are formed by the introduction of alkyl and naphthalene groups into diamine monomers .
- Methods of Application: The synthesis involves a one-step electrophilic substitution reaction of N,N-Diisopropylaniline with other reagents to form the diamines . These diamines are then reacted with three commercial dianhydrides, via chemical imidization under microwave irradiation, to obtain nine types of polyimide (PI) .
- Results or Outcomes: The introduction of alkyl side groups can improve the solubility and optical transparency of PIs . Moreover, due to the presence of the rigid naphthalene side groups, all the PIs possessed high thermal stability with a glass transition temperature (Tg) of over 290°C and a decomposition temperature at 5% weight loss of over 510°C under nitrogen .
Application 5: Synthesis of 6-(4-Bromophenyl)-3-Methoxy-5-Methyl-8-Oxabicyclo[3.2.1]Octa-3,6-Dien-2-One
- Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one . The specific applications of this compound are not provided in the sources.
- Results or Outcomes: The synthesis results in the formation of 6-(4-bromophenyl)-3-methoxy-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one . The yield and purity of the product would depend on the specific conditions of the reaction.
Application 6: Synthesis of N,N,N′,N′-Tetraisopropylbenzidine
- Summary of the Application: N,N-Diisopropylaniline is used in the synthesis of N,N,N′,N′-tetraisopropylbenzidine . The specific applications of this compound are not provided in the sources.
- Results or Outcomes: The synthesis results in the formation of N,N,N′,N′-tetraisopropylbenzidine . The yield and purity of the product would depend on the specific conditions of the reaction.
Propriétés
IUPAC Name |
N,N-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSARSKQWCLSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042189 | |
| Record name | N,N-Diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropylaniline | |
CAS RN |
4107-98-6 | |
| Record name | N,N-Bis(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4107-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diisopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diisopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIISOPROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEP9PKA41K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



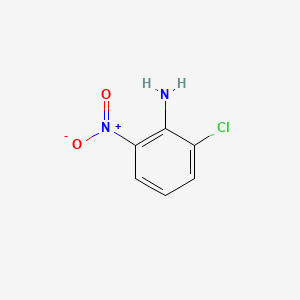


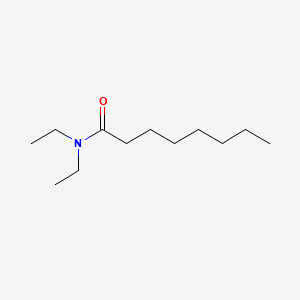
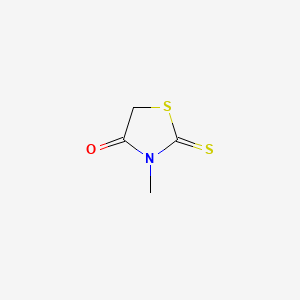
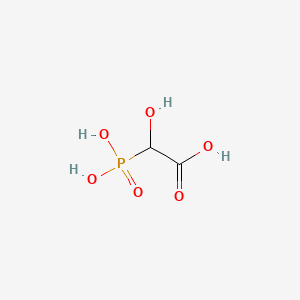






![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)
